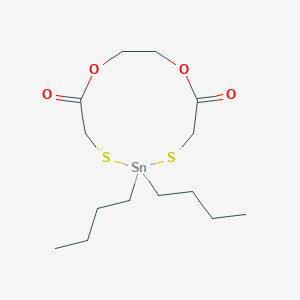
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is a complex organotin compound It is characterized by the presence of both oxygen and sulfur atoms in its cyclic structure, along with a tin atom
Preparation Methods
The synthesis of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dibutyltin oxide with a dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organotin species.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, affecting the compound’s reactivity and stability. The oxygen and sulfur atoms in the ring structure also play a crucial role in its chemical behavior .
Comparison with Similar Compounds
Similar compounds include:
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dioctyl-: This compound has longer alkyl chains, which can affect its solubility and reactivity.
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dimethyl-:
Properties
CAS No. |
13468-00-3 |
|---|---|
Molecular Formula |
C14H26O4S2Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
Canonical SMILES |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
| 13468-00-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)







![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)

